molecular formula C4H6O2S B6258858 3-(methylsulfanyl)prop-2-enoic acid, Mixture of isomers CAS No. 26995-94-8

3-(methylsulfanyl)prop-2-enoic acid, Mixture of isomers

Cat. No.: B6258858
CAS No.: 26995-94-8
M. Wt: 118.2
InChI Key:
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Description

3-(methylsulfanyl)prop-2-enoic acid, mixture of isomers, is a compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group attached to a prop-2-enoic acid backbone. The mixture of isomers indicates that the compound exists in multiple structural forms, which can have different chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methylthiol with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(methylsulfanyl)prop-2-enoic acid may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(methylsulfanyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and food preservatives.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfanyl)propanoic acid: Similar structure but lacks the double bond present in 3-(methylsulfanyl)prop-2-enoic acid.

    2-(methylsulfanyl)acetic acid: Contains a methylsulfanyl group but has a different carbon backbone.

    3-(ethylsulfanyl)prop-2-enoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

3-(methylsulfanyl)prop-2-enoic acid is unique due to its specific combination of functional groups and the presence of isomers. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields.

Properties

CAS No.

26995-94-8

Molecular Formula

C4H6O2S

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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